molecular formula C7H12N2 B1603617 2-(Piperidin-3-YL)acetonitrile CAS No. 5562-22-1

2-(Piperidin-3-YL)acetonitrile

Cat. No. B1603617
CAS RN: 5562-22-1
M. Wt: 124.18 g/mol
InChI Key: HZJOVDAZLMBPPZ-UHFFFAOYSA-N
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Description

It is a piperidine derivative used in organic synthesis and pharmaceutical research.






  • Synthesis Analysis



    • The synthesis of 2-(Piperidin-3-YL)acetonitrile can be achieved through various methods, including cyclization reactions, multicomponent reactions, and hydrogenation. Specific synthetic routes and conditions would depend on the desired substituents and the overall synthetic strategy.





  • Molecular Structure Analysis



    • The molecular structure of 2-(Piperidin-3-YL)acetonitrile consists of a six-membered piperidine ring with a cyano group attached to the acetonitrile moiety. The nitrogen atom in the piperidine ring is sp3-hybridized.

    • The structure can be represented as follows:
      H
      \
      N
      / \
      H C≡N
      |
      C
      / \
      H H


    • The piperidine ring provides a rigid scaffold for further functionalization, making it a valuable building block in drug design.





  • Chemical Reactions Analysis



    • 2-(Piperidin-3-YL)acetonitrile can participate in various chemical reactions, including:

      • Hydrogenation : Reduction of the nitrile group to an amine.

      • Cyclization : Formation of cyclic derivatives by intramolecular reactions.

      • Amination : Introduction of amino groups.

      • Multicomponent reactions : Synthesis of complex molecules from multiple reactants.

      • Cycloaddition : Formation of new rings through addition reactions.

      • Annulation : Construction of fused ring systems.



    • The specific reactions would depend on the synthetic goals and the functional groups present in the molecule.





  • Physical And Chemical Properties Analysis



    • Physical Form : Powder

    • Molecular Weight : 160.65 g/mol

    • Solubility : Information on solubility in different solvents would be relevant for practical applications.




  • Scientific Research Applications

    Synthesis and Chemical Reactions

    2-(Piperidin-3-YL)acetonitrile is utilized in various synthetic pathways to create functionalized compounds. The compound has been employed in the multicomponent preparation of highly functionalized piperidines, showing high yields and easy work-up procedures, highlighting its role in efficient cyclo-condensation reactions (Shafiee, Hojati Najafabadi, & Ghashang, 2013). Additionally, it serves as a CN source under mild conditions for the Pd-catalyzed cyanation of arene diazonium tetrafluoroborates, offering a broad substrate scope and facilitating the synthesis of compounds with potential anti-AIDS applications (Ahmad & Shafiq, 2021).

    Catalysis and Reaction Mechanisms

    In catalysis, 2-(Piperidin-3-YL)acetonitrile has been explored for its effect on the synthesis of complex organic frameworks. For instance, its involvement in catalyzed Biginelli reactions underlines its utility in constructing biopertinent hydropyrimidines, indicating its effectiveness in promoting synthetic operational constructions (Ramalingan, Park, Lee, & Kwak, 2010). Furthermore, the compound's role in exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles demonstrates its versatility in facilitating various synthetic routes (Guo, Thompson, & Chen, 2009).

    Medicinal Chemistry and Biological Activity

    In medicinal chemistry, 2-(Piperidin-3-YL)acetonitrile derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of these compounds in developing new therapeutic agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014). This highlights the significance of 2-(Piperidin-3-YL)acetonitrile in the discovery and development of novel drugs with antimicrobial properties.

    Safety And Hazards



    • Hazard Statements : Harmful if swallowed, harmful in contact with skin, harmful if inhaled.

    • Safety Measures : Avoid breathing dust, avoid skin and eye contact, use personal protective equipment.




  • Future Directions



    • Further research could explore more efficient synthetic methods for substituted piperidines, investigate their biological activity, and develop potential drug candidates based on this scaffold.




    properties

    IUPAC Name

    2-piperidin-3-ylacetonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HZJOVDAZLMBPPZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CNC1)CC#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H12N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20624207
    Record name (Piperidin-3-yl)acetonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20624207
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    124.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Piperidin-3-YL)acetonitrile

    CAS RN

    5562-22-1
    Record name (Piperidin-3-yl)acetonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20624207
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    1-Benzyloxycarbonyl-3-cyanomethylpiperidine (Method 22; 12.5 g) was dissolved in ethanol (20 ml) and ethereal HCl (1 ml) and 5% palladium on charcoal (2.0 g) was added. The mixture was shaken under an atmosphere of hydrogen for 2.5 hours. The catalst was filtered and the filtrate evaporated in vacuo. The crude product was dissolved in ethanol and recrystallized from ether. M/z 124 [M+].
    Name
    1-Benzyloxycarbonyl-3-cyanomethylpiperidine
    Quantity
    12.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    1 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    2 g
    Type
    catalyst
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
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    2-(Piperidin-3-YL)acetonitrile

    Citations

    For This Compound
    1
    Citations
    A Meden, D Knez, N Malikowska-Racia… - European Journal of …, 2020 - Elsevier
    A series of tryptophan-based selective nanomolar butyrylcholinesterase (BChE) inhibitors was designed and synthesized. Compounds were optimized in terms of potency, selectivity, …
    Number of citations: 17 www.sciencedirect.com

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